(3-Bromo-5-chloro-2,6-difluorophenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-5-chloro-2,6-difluorophenyl)(methyl)sulfane is an organosulfur compound with the molecular formula C7H4BrClF2S This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, along with a methylsulfane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-chloro-2,6-difluorophenyl)(methyl)sulfane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-chloro-2,6-difluorobenzene and methylthiol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the methylthiol, followed by nucleophilic substitution on the aromatic ring.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Depending on the scale, either batch reactors or continuous flow reactors can be used.
Automation and Control: Advanced automation and control systems are employed to monitor reaction parameters such as temperature, pressure, and reaction time.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-chloro-2,6-difluorophenyl)(methyl)sulfane can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles.
Oxidation and Reduction: The methylsulfane group can be oxidized to form sulfoxides or sulfones, and reduced to form thiols or other sulfur-containing compounds.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution Reactions: Products include substituted phenyl derivatives with different functional groups replacing the halogens.
Oxidation Reactions: Products include sulfoxides and sulfones.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
(3-Bromo-5-chloro-2,6-difluorophenyl)(methyl)sulfane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Bromo-5-chloro-2,6-difluorophenyl)(methyl)sulfane depends on the specific context in which it is used
Covalent Bond Formation: The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of their structure and function.
Electrophilic Interactions: The halogen atoms and the sulfur atom can participate in electrophilic interactions with other molecules, influencing their reactivity and behavior.
Pathways Involved: The specific pathways involved depend on the nature of the target molecules and the context of the reaction.
Comparison with Similar Compounds
Similar Compounds
(3-Bromo-2-chloro-6-fluorophenyl)(methyl)sulfane: Similar in structure but with different halogen substitution patterns.
(3-Bromo-5-chloro-2,6-difluorophenyl)(ethyl)sulfane: Similar but with an ethyl group instead of a methyl group.
(3-Bromo-5-chloro-2,6-difluorophenyl)(methyl)ether: Similar but with an ether group instead of a sulfane group.
Uniqueness
The uniqueness of (3-Bromo-5-chloro-2,6-difluorophenyl)(methyl)sulfane lies in its specific combination of halogen atoms and the presence of a methylsulfane group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
Molecular Formula |
C7H4BrClF2S |
---|---|
Molecular Weight |
273.53 g/mol |
IUPAC Name |
1-bromo-5-chloro-2,4-difluoro-3-methylsulfanylbenzene |
InChI |
InChI=1S/C7H4BrClF2S/c1-12-7-5(10)3(8)2-4(9)6(7)11/h2H,1H3 |
InChI Key |
GUVYWLLIQAGJGY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=CC(=C1F)Br)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.